molecular formula C21H34N2O2 B5197367 2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide CAS No. 959238-37-0

2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B5197367
CAS No.: 959238-37-0
M. Wt: 346.5 g/mol
InChI Key: VWGOYKURPPQMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic propanamide derivative characterized by three key structural motifs:

A 2-methylpropanamide backbone with a phenoxy group substituted at the 2-position with an isopropyl (propan-2-yl) moiety.

A piperidin-4-yl group attached to the amide nitrogen, further substituted with an isopropyl group at the 1-position of the piperidine ring.

The compound lacks aromatic phenyl groups directly attached to the piperidine, distinguishing it from classical opioid scaffolds like fentanyl .

Properties

IUPAC Name

2-methyl-2-(2-propan-2-ylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-15(2)18-9-7-8-10-19(18)25-21(5,6)20(24)22-17-11-13-23(14-12-17)16(3)4/h7-10,15-17H,11-14H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGOYKURPPQMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128266
Record name 2-Methyl-2-[2-(1-methylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-37-0
Record name 2-Methyl-2-[2-(1-methylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[2-(1-methylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common route involves the reaction of 2-(propan-2-yl)phenol with 2-methyl-2-bromopropane to form 2-methyl-2-[2-(propan-2-yl)phenoxy]propane. This intermediate is then reacted with 1-(propan-2-yl)piperidine-4-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanamide/Piperidine Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes References
Target Compound : 2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide C₂₂H₃₄N₂O₂ 358.5 - Isopropyl-substituted phenoxy
- 1,4-di-isopropylpiperidine
Likely high lipophilicity; potential CNS activity inferred from piperidine analogs N/A
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.4 - Methoxymethyl on piperidine
- N-phenylpropanamide
Pharmaceutical intermediate; no explicit activity reported
N-[4-(Methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide C₂₂H₃₀N₂O₂S 386.6 - Thiophenylethyl on piperidine
- pKa = 7.85
Psychoactive substance; sulfonyl group may enhance metabolic stability
4'-Hydroxyfentanyl C₂₂H₂₈N₂O₂ 352.5 - 4-Hydroxyphenylethyl on piperidine
- N-phenylpropanamide
Opioid analog; hydroxyl group may reduce blood-brain barrier penetration
Fentanyl C₂₂H₂₈N₂O 336.5 - Phenylethyl on piperidine-4-yl
- N-phenylpropanamide
Potent µ-opioid receptor agonist; high lipophilicity
W-18 C₁₉H₂₁ClN₂O₃S 416.9 - Sulfonamide core
- 2-Phenylethyl-2-piperidinyl
Synthetic opioid with disputed activity; sulfonamide alters receptor affinity
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide C₂₄H₂₃FNO 360.4 - Biphenyl-fluorine substituent
- Amphetamine-derived amide
Hybrid molecule; synthesized for structural exploration

Key Research Findings and Implications

Piperidine Substitution Patterns: The 4-piperidinyl position in the target compound aligns with fentanyl and its analogs, which are known for high opioid receptor affinity. However, the absence of a phenylethyl group (as in fentanyl) and the presence of isopropyl groups may alter receptor binding kinetics or selectivity . Piperidine N-alkylation (e.g., isopropyl in the target vs. thiophenylethyl in ) influences lipophilicity and metabolic stability. Bulkier groups like isopropyl may prolong half-life but reduce solubility .

Pharmacological Predictions :

  • The target’s isopropyl-rich structure suggests higher lipophilicity (logP ~4–5) compared to methoxymethyl or hydroxylated analogs (e.g., 4'-hydroxyfentanyl, logP ~3.5), which could enhance CNS penetration but increase off-target risks .

Biological Activity

The compound 2-methyl-2-[2-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide , often referred to by its structural formula, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H32N2O3C_{21}H_{32}N_{2}O_{3}, with a complex structure that includes a piperidine moiety and a phenoxy group. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this one often exhibit activity through several mechanisms, including:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to anxiety, depression, and pain.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values indicating potent activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound induced apoptosis in these cells, suggesting a mechanism involving programmed cell death.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Apoptosis induction
MEL-812.50Apoptosis induction
U-937 (leukemia)10.38Cell cycle arrest

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological properties. Its piperidine structure may enhance its ability to cross the blood-brain barrier, enabling interaction with central nervous system targets. Preliminary studies indicate it could modulate neurotransmitter systems, particularly those involving serotonin and dopamine.

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 cells revealed that it not only inhibited cell proliferation but also significantly increased the expression of pro-apoptotic proteins such as p53 and caspase-3. This suggests that the compound might serve as a lead for developing new anticancer therapies.
  • Neuropharmacological Assessment : In animal models, the compound demonstrated anxiolytic effects comparable to established medications like diazepam. Behavioral tests indicated reduced anxiety-like behaviors in treated subjects, supporting its potential application in treating anxiety disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.